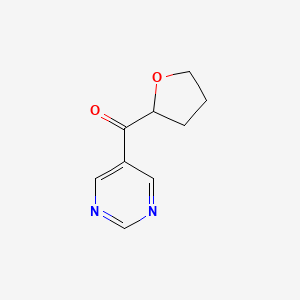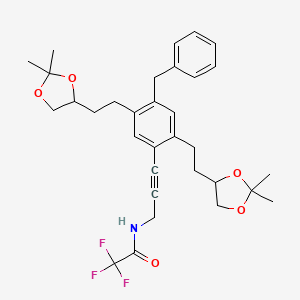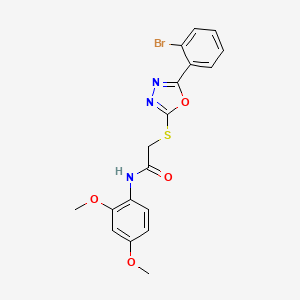![molecular formula C15H13BrClN3 B11780128 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a bromine atom at the second position, a chlorine atom at the fifth position of the benzimidazole ring, and a dimethylaniline group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(5-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Bromo-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Iodo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethylaniline group, can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H13BrClN3 |
|---|---|
Molekulargewicht |
350.64 g/mol |
IUPAC-Name |
2-bromo-4-(6-chloro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13BrClN3/c1-20(2)14-6-3-9(7-11(14)16)15-18-12-5-4-10(17)8-13(12)19-15/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
WLAOAWQOUOHWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)

![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)



![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)



